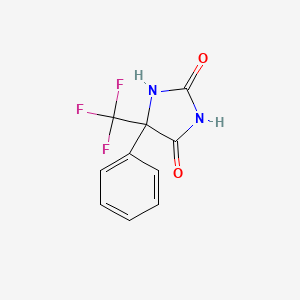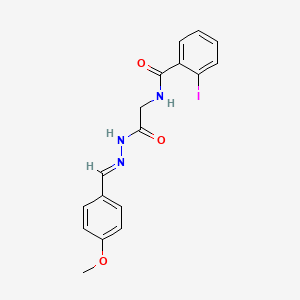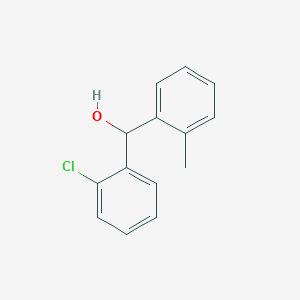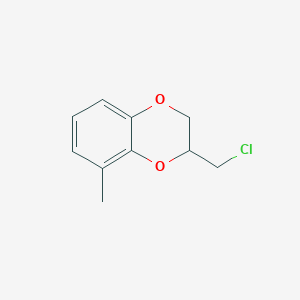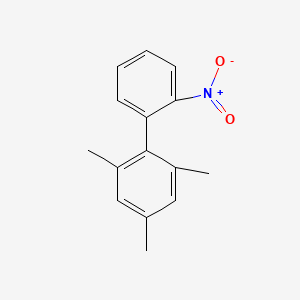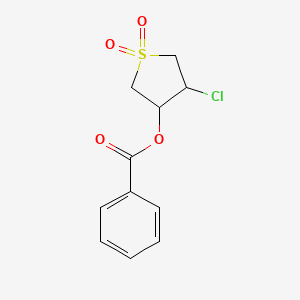
5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide is a complex organic compound with the molecular formula C25H22N4O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.
Formation of the Benzylidene Hydrazide: The final step involves the condensation of the pyrazole carboxylic acid with 3,4-dimethoxybenzaldehyde to form the benzylidene hydrazide.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (4-MEO-benzylidene)hydrazide
- 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (5-BR-2-HO-benzylidene)hydrazide
- 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (4-HO-benzylidene)hydrazide
Uniqueness
The uniqueness of 5(4-Benzyloxy-PH)2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)hydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C26H24N4O4 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-32-24-13-8-19(14-25(24)33-2)16-27-30-26(31)23-15-22(28-29-23)20-9-11-21(12-10-20)34-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+ |
InChI-Schlüssel |
YXWXOXAPNXGADI-JVWAILMASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


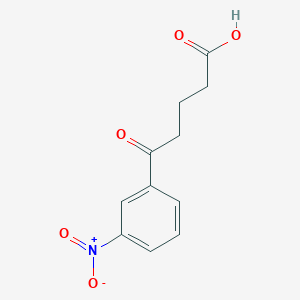

![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)
